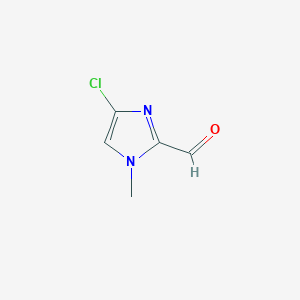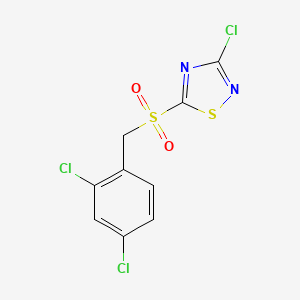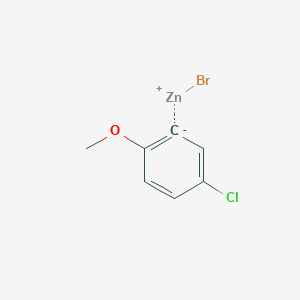
5-Chloro-2-methoxyphenylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methoxyphenylzinc bromide . It is a chemical reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran, a solvent that stabilizes the reagent and facilitates its use in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-methoxyphenylzinc bromide involves the reaction of 5-chloro-2-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Chloro-2-methoxyphenyl bromide+Zn→5-Chloro-2-methoxyphenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-methoxyphenylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst and a halide or pseudohalide as the electrophile. The typical conditions include a temperature range of 50-100°C and the presence of a base like triethylamine.
Oxidation and Reduction: While less common, the compound can also undergo oxidation to form the corresponding phenol or reduction to form the corresponding hydrocarbon.
Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, in a Negishi coupling with an aryl halide, the product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 5-Chloro-2-methoxyphenylzinc bromide is used for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of molecular frameworks.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For instance, biaryl structures formed through its use are common in many drug molecules.
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronics.
Wirkmechanismus
The mechanism by which 5-Chloro-2-methoxyphenylzinc bromide exerts its effects in chemical reactions involves the transfer of the phenyl group to an electrophile. The zinc atom in the compound acts as a mediator, facilitating the nucleophilic attack on the electrophile. This process is catalyzed by transition metals like palladium or nickel, which help in the formation and stabilization of the intermediate species.
Vergleich Mit ähnlichen Verbindungen
- Phenylzinc bromide
- 2-Methoxyphenylzinc bromide
- 5-Chlorophenylzinc bromide
Uniqueness: What sets 5-Chloro-2-methoxyphenylzinc bromide apart from these similar compounds is the presence of both a chloro and a methoxy group on the phenyl ring. This unique substitution pattern can influence the reactivity and selectivity of the compound in chemical reactions, making it particularly useful for synthesizing molecules with specific electronic and steric properties.
Eigenschaften
Molekularformel |
C7H6BrClOZn |
|---|---|
Molekulargewicht |
286.9 g/mol |
IUPAC-Name |
bromozinc(1+);1-chloro-4-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H6ClO.BrH.Zn/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
SXVFAUFEMZXSQN-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=[C-]C=C(C=C1)Cl.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13917882.png)
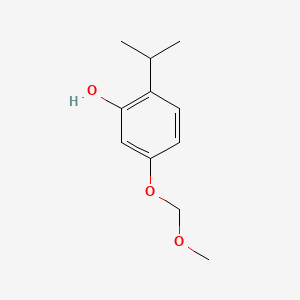
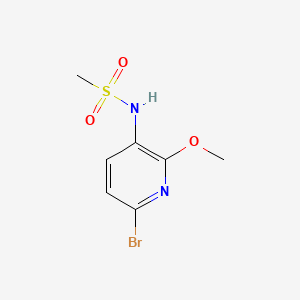
![tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13917911.png)
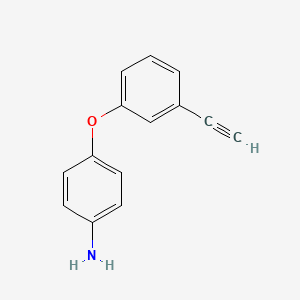
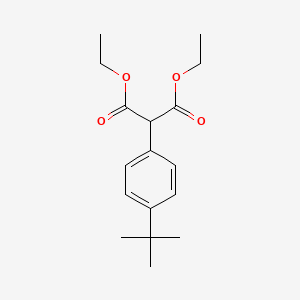
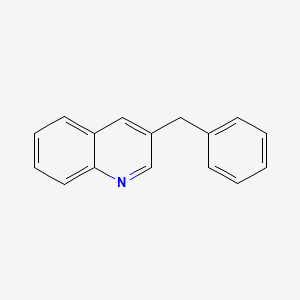
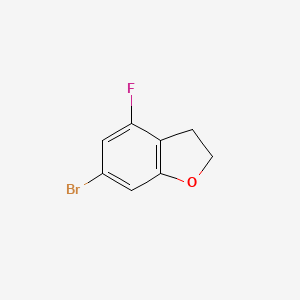

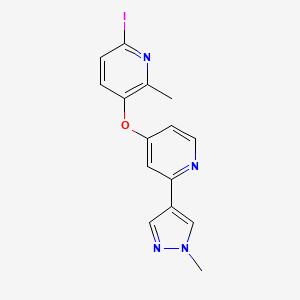
![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)
